6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
This compound belongs to the class of organic compounds known as triazolotriazines, which are aromatic heterocyclic compounds containing a triazole ring fused to a triazine ring . The presence of the tert-butyl group and the dimethoxyphenyl group suggest that this compound might have unique properties compared to other triazolotriazines.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolotriazine core, with a tert-butyl group attached at one position and a dimethoxyphenyl group attached via a methylene bridge at another position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the tert-butyl group might increase its lipophilicity, while the dimethoxyphenyl group might contribute to its electronic properties .Scientific Research Applications
Synthesis and Structural Characterization
A significant body of research has been dedicated to synthesizing and characterizing structural derivatives of triazolo-triazines. For instance, compounds with structural similarities have been synthesized to explore their potential applications, demonstrating the versatility of triazolo-triazines in chemical synthesis. These studies involve detailed characterization using spectroscopic methods such as IR, NMR, and mass spectrometry, establishing foundational knowledge for further applied research (Mironovich & Kostina, 2012).
Pharmacological Applications
Derivatives of triazolo-triazines have been extensively studied for their potential pharmacological applications, notably for their antioxidant properties. Research has shown that certain derivatives exhibit both antioxidant and prooxidant activities, depending on their chemical structure. This dual activity suggests a promising avenue for developing novel antioxidant agents, which could have implications for treating diseases associated with oxidative stress (Novodvorskyi et al., 2020).
Antimicrobial and Larvicidal Activities
Another area of interest is the investigation of triazolo-triazine derivatives for their antimicrobial and larvicidal activities. Some derivatives have been synthesized and evaluated for their effectiveness against various microorganisms and mosquito larvae. This research is crucial for discovering new, potentially safer, and more effective antimicrobial and mosquito control agents (Bektaş et al., 2010), (Castelino et al., 2014).
Future Directions
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-17(2,3)14-15(24)23(16-20-18-10-22(16)21-14)19-9-11-6-7-12(25-4)13(8-11)26-5/h6-10H,1-5H3/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQOZMBTKYBIAC-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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